molecular formula C27H27N5O2 B1667443 Bisindolylmaleimide VII CAS No. 137592-47-3

Bisindolylmaleimide VII

Cat. No. B1667443
M. Wt: 453.5 g/mol
InChI Key: VKLVUAHQOFDKLR-UHFFFAOYSA-N
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Description

Bisindolylmaleimide VII is a selective inhibitor of protein kinase C . It has the molecular formula C27H27N5O2 and a molecular weight of 453.5 g/mol .


Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds, including Bisindolylmaleimide VII, arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular structure of Bisindolylmaleimide VII includes two indole groups and a maleimide group . The compound is highly functionalized, which provides the opportunity to generate new derivatives with unique biological profiles .


Chemical Reactions Analysis

Bisindolylmaleimide VII is recognized for its activity against protein kinases . It has been identified as a reference compound to benchmark a number of bioassays, including kinase inhibition .


Physical And Chemical Properties Analysis

Bisindolylmaleimide VII has a molecular weight of 453.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .

Scientific Research Applications

Enhancing Apoptosis in Cancer Therapy

  • Apoptosis Enhancement in Cancer Cells : Bisindolylmaleimide derivatives, including VIII, have been shown to enhance DR5-mediated apoptosis through various pathways, including MKK4/JNK/p38 kinase and mitochondrial pathways, suggesting potential utility in cancer therapy (Ohtsuka & Zhou, 2002).
  • Bisindolylmaleimides as PKC Inhibitors and Apoptosis Inducers : These compounds, initially described as protein kinase C (PKC) inhibitors, have broader effects on signaling molecules, displaying potent proapoptotic properties and impacting cellular mechanisms like MDR reversal and modulation of Wnt signaling. This positions them as promising agents in anticancer therapy (Pająk, Orzechowska, Gajkowska, & Orzechowski, 2008).

Immunological Effects and T Cell Modulation

  • Influence on T Lymphocytes : Bisindolylmaleimide VIII has been found to inhibit the activation and proliferation of murine T lymphocytes, indicating its potential as an immunosuppressive agent (Mu Jing-jing, 2009).
  • Effect on Human T Cells in Multiple Sclerosis : Research has shown partial synergy of bisindolylmaleimides with apoptotic stimuli in antigen-specific T cells, with implications for therapeutic strategies in multiple sclerosis (Wendling, Aktas, Schmierer, Zschenderlein, & Zipp, 2000).

Cellular and Molecular Biology

Safety And Hazards

Bisindolylmaleimide VII is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Bisindolylmaleimide VII and other BIM-type compounds have stimulated great interest in medicinal chemistry programs due to their unique biological activities . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .

properties

IUPAC Name

3-(1H-indol-3-yl)-4-[1-(3-piperazin-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2/c33-26-24(20-16-29-22-8-3-1-6-18(20)22)25(27(34)30-26)21-17-32(23-9-4-2-7-19(21)23)13-5-12-31-14-10-28-11-15-31/h1-4,6-9,16-17,28-29H,5,10-15H2,(H,30,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLVUAHQOFDKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274364
Record name bisindolylmaleimide vii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide VII

CAS RN

137592-47-3
Record name bisindolylmaleimide vii
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SI Galkina, VI Stadnichuk, JG Molotkovsky… - Cell adhesion & …, 2010 - Taylor & Francis
… Neither protein kinase C inhibitors H-7 and bisindolylmaleimide VII, nor tyrosine protein kinase inhibitors tyrphostin AG 82 and genistein caused such extensions formation. Supposedly, …
Number of citations: 32 www.tandfonline.com
Y Yudin, V Lukacs, T Rohacs - Biophysical Journal, 2011 - cell.com
The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a major sensor of environmental cold temperatures and requires the presence of phosphatidylinositol 4, 5-…
Number of citations: 3 www.cell.com
Q Xu, XM Zhang, KZ Duan, XY Gu, M Han… - Journal of …, 2013 - Soc Neuroscience
… The TGFβRI kinase inhibitor SD-208, the ERK MAPK inhibitors PD98059 and U0126, the PKC inhibitor bisindolylmaleimide VII (BIM), capsaicin, and the TRPV1 receptor inhibitor …
Number of citations: 68 www.jneurosci.org
Y Yudin, V Lukacs, C Cao… - The Journal of physiology, 2011 - Wiley Online Library
Non‐technical summary The transient receptor potential melastatin 8 (TRPM8) ion channel is a physiological sensor of environmental cold temperatures. This channel is also activated …
Number of citations: 88 physoc.onlinelibrary.wiley.com
A Rinne, K Banach, LA Blatter - Journal of molecular and cellular …, 2009 - Elsevier
… To analyze the role of the diacylglycerol (DAG)/protein kinase C (PKC)-pathway, ATP was applied in the presence of the PKC inhibitor BIS VII (Bisindolylmaleimide VII; 100 nM). Under …
Number of citations: 66 www.sciencedirect.com
X Wang, X Dong, D Shen, T Dawson, X Li, Q Zhang… - Biophysical …, 2011 - cell.com
Membrane fusion and fission events in intracellular trafficking are controlled by both intraluminal Ca 2+ release and phosphoinositide (PIP) signaling. However, the molecular identities …
Number of citations: 2 www.cell.com
S Ho, J Hofmann, L Thomas - Biophysical Journal, 2011 - cell.com
Using optical trapping we investigated chemotactic response of marine bacterium Vibrio alginolyticus to a brief stimulation by serine. Although this bacterial strain possesses only a …
Number of citations: 4 www.cell.com
J Vriens, T Voets - Biophysical Journal, 2011 - cell.com
TRPM3 is based on sequence homology most closely related to TRPM1. TRPM3 is alternatively spliced; TRPM3α1 and TRPM3α2, which differ only in the presumed pore region, show …
Number of citations: 5 www.cell.com
E Zakharian, E Pavlov, C Cao, T Rohacs - Biophysical Journal, 2011 - cell.com
The transient receptor potential channel of the melastatin subfamily TRPM8 is the cold and menthol receptor. Our recent findings indicate that functional TRPM8 channel exists in a form …
Number of citations: 4 www.cell.com
BC Lin, DR Harris, LMD Kirkman, AM Perez, Y Qian… - ACS …, 2017 - ACS Publications
… Assigning an arbitrary cutoff of 70% inhibition for both replicates revealed three compounds (emodin, CGP 57380, and bisindolylmaleimide VII) with apparent ability to block PvFIKK …
Number of citations: 18 pubs.acs.org

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